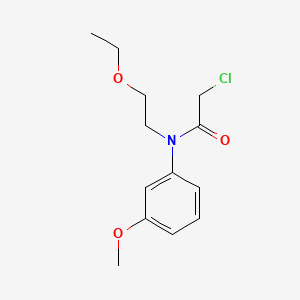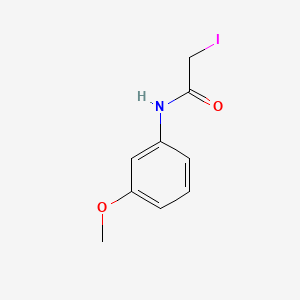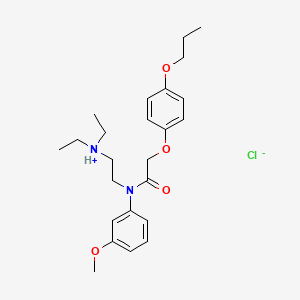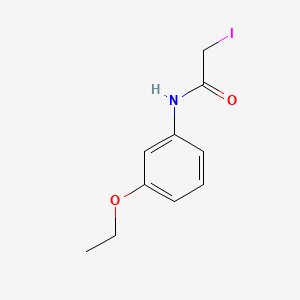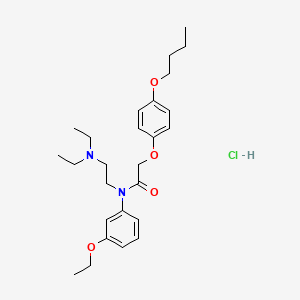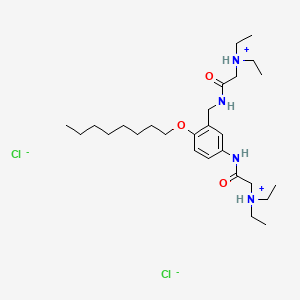
Maleinsäure-PEG3-Alkohol
Übersicht
Beschreibung
Mal-PEG3-alcohol is a PEG-based PROTAC linker . It contains a maleimide group and a hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Molecular Structure Analysis
The molecular weight of Mal-PEG3-alcohol is 229.23 g/mol . Its molecular formula is C10H15NO5 . It contains a maleimide group and a hydroxyl group .Chemical Reactions Analysis
Mal-PEG3-alcohol is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
Mal-PEG3-alcohol has a molecular weight of 229.23 g/mol and a molecular formula of C10H15NO5 . It is soluble in water, DMSO, DCM, and DMF .Wissenschaftliche Forschungsanwendungen
Arzneimittel-Abgabesysteme
Maleinsäure-PEG3-Alkohol wird in Arzneimittel-Abgabesystemen eingesetzt, da es die Löslichkeit verbessert und die pharmakokinetischen Eigenschaften von therapeutischen Wirkstoffen optimiert. Der hydrophile PEG-Spacer erhöht die Löslichkeit in wässrigen Medien, was für eine effiziente Wirkstoffabgabe entscheidend ist .
PROTAC-Synthese
Diese Verbindung dient als PEG-basierter PROTAC-Linker, der für die Synthese von PROTACs unerlässlich ist. PROTACs sind bifunktionale Moleküle, die eine E3-Ubiquitin-Ligase an ein Zielprotein rekrutieren, was zu dessen Abbau führt .
Biokonjugation
this compound dient als nicht spaltbarer Linker für die Biokonjugation und enthält eine Maleimidgruppe und eine OH/Alkoholgruppe, die über eine lineare PEG-Kette verknüpft sind. Dies ermöglicht die Anbindung verschiedener Biomoleküle, um ihre Stabilität und Verteilung zu verbessern .
Regenerative Medizin
In der regenerativen Medizin wird this compound bei der Herstellung von PEG-Hydrogelen eingesetzt, die als Gerüste für die Gewebezüchtung dienen. Diese Hydrogele bieten eine Matrix für die kontrollierte Freisetzung von Biomolekülen und Zelllieferfahrzeugen, um die Geweberegeneration zu fördern .
Kontrollierte Freisetzung von Biomolekülen
Die Verbindung ist auch am Design von PEG-Hydrogelen beteiligt, die die Freisetzung von Biomolekülen kontrollieren. Diese Anwendung ist bei therapeutischen Behandlungen von Bedeutung, bei denen eine präzise Dosierung und zeitliche Steuerung der Medikamentenfreigabe entscheidend sind .
Wirkmechanismus
Target of Action
Mal-PEG3-alcohol is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system within cells . The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The mode of action of Mal-PEG3-alcohol involves the selective degradation of target proteins . This is achieved by the compound’s ability to form PROTAC molecules, which contain two different ligands connected by a linker . One of these ligands binds to an E3 ubiquitin ligase, while the other binds to the target protein . This allows the compound to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathways affected by Mal-PEG3-alcohol involve the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within cells . By forming PROTAC molecules that can bind to both an E3 ubiquitin ligase and a target protein, Mal-PEG3-alcohol can selectively degrade target proteins . This can have downstream effects on various cellular processes, depending on the specific proteins targeted.
Pharmacokinetics
The pharmacokinetic properties of Mal-PEG3-alcohol are influenced by its PEG-based structure . The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties. The hydroxyl group in the compound enables further derivatization or replacement with other reactive functional groups , which can also affect its ADME properties.
Result of Action
The result of Mal-PEG3-alcohol’s action is the selective degradation of target proteins . This can lead to changes in cellular processes depending on the specific proteins that are targeted. The degradation of these proteins is achieved through the compound’s ability to form PROTAC molecules that exploit the ubiquitin-proteasome system .
Action Environment
The action of Mal-PEG3-alcohol can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the properties of the aqueous media in which it is dissolved . Additionally, the compound’s ability to form covalent bonds with target proteins can be influenced by the presence of other reactive functional groups .
Eigenschaften
IUPAC Name |
1-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c12-4-6-16-8-7-15-5-3-11-9(13)1-2-10(11)14/h1-2,12H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRANPRSEAZUMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-chloro-4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B1675858.png)
![4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B1675859.png)

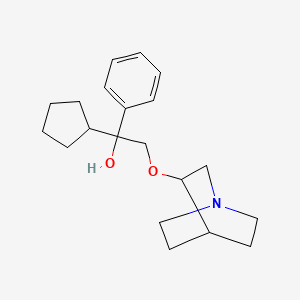
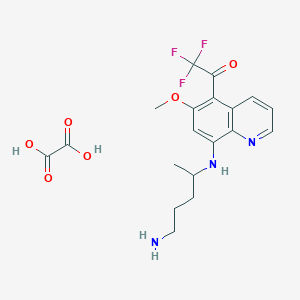

![7-(Azepan-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1675865.png)
